N-Methylpropargylamine

Description

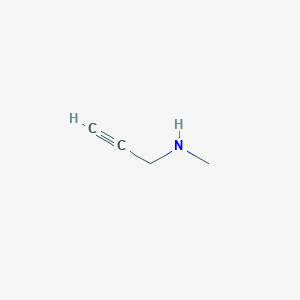

Structure

3D Structure

Properties

IUPAC Name |

N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFYIDOMCULPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188659 | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35161-71-8 | |

| Record name | N-Methylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35161-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpropyn-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylpropargylamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of N-Methylpropargylamine and its derivatives have been well-established and are still widely used. These routes often involve fundamental organic reactions such as nucleophilic substitutions and multi-component reactions.

Nucleophilic substitution is a foundational method for the synthesis of amines, including this compound. This approach typically involves the reaction of an amine, acting as the nucleophile, with an alkyl halide. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.

In the context of this compound synthesis, this can involve the reaction of methylamine (B109427) with a propargyl halide. However, a common issue with this method is the potential for multiple substitutions. The initially formed primary amine can act as a nucleophile itself and react with another molecule of the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To favor the formation of the desired primary amine, a large excess of the amine nucleophile is often used.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), particularly with primary halogenoalkanes like propargyl bromide. The reaction proceeds in a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. In the context of propargylamine (B41283) synthesis, a variation of this reaction, often referred to as the A3 coupling (Aldehyde-Alkyne-Amine), is particularly relevant. This reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne to produce a propargylamine. phytojournal.com

The reaction is believed to proceed through the initial formation of an iminium ion from the reaction of the aldehyde and the amine. The terminal alkyne then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. This method is highly versatile, allowing for a wide range of substituents on the aldehyde, amine, and alkyne components, thus providing access to a diverse library of propargylamine derivatives. For the synthesis of N-methyl substituted propargylamines, methylamine or a derivative can be used as the amine component. A study on the Mannich reaction of acetylenes, paraformaldehyde, and secondary amines in the presence of copper(I) chloride has been reported for the synthesis of a library of 42 diverse propargylamines. sciforum.net

Recent advancements have also led to the development of enantioselective Mannich-type reactions for the synthesis of chiral propargylamines. For instance, a streamlined and general enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which act as C-alkynyl imine precursors, has been developed to provide a range of chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. organic-chemistry.org

Copper catalysis plays a significant role in the synthesis of propargylamines, particularly in the context of the A3 coupling reaction. Copper salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl), are commonly used as catalysts to facilitate the reaction between aldehydes, amines, and terminal alkynes. researchgate.netnih.gov The role of the copper catalyst is believed to be the activation of the terminal alkyne, making it a more potent nucleophile. beilstein-journals.org

A variety of copper-based catalytic systems have been developed to improve the efficiency and scope of propargylamine synthesis. For example, a copper-based system has been shown to enable methylene (B1212753) insertion between an amine and an alkyne counterpart through the C-N bond cleavage of N,N-dimethylacetamide, providing expedient access to a broad range of propargylic amines. An efficient catalytic method to convert an α-C–H bond of N-alkylamines into an α-C–alkynyl bond has also been developed, promoted by the cooperative actions of two Lewis acids, B(C6F5)3 and a Cu-based complex. nih.gov This method allows for the synthesis of a variety of propargylamines in high diastereo- and enantioselectivity. nih.gov

Furthermore, a copper-catalyzed yne-propargylic substitution using amines as nucleophiles has been achieved, affording a variety of amines with diyne moieties. rsc.org This protocol features remote activation of the leaving group and mild reaction conditions.

A direct and classical method for the synthesis of this compound involves the reaction of propargyl chloride (or bromide) with methylamine. This is a specific example of the nucleophilic substitution reaction discussed earlier.

A general procedure involves the dropwise addition of propargyl bromide to a 40% aqueous solution of methylamine at room temperature with constant stirring. chemicalbook.com The reaction mixture is typically stirred for several hours. To isolate the product, the solution is carefully acidified with hydrochloric acid (HCl) and then washed with an organic solvent like ether to remove any unreacted propargyl bromide. The amine hydrochloride salt is then concentrated, and a strong base, such as a concentrated potassium hydroxide (B78521) (KOH) solution, is added to liberate the free amine. The this compound is then collected by distillation. chemicalbook.com

A reported synthesis of methyl(prop-2-ynyl)amine (this compound) using propargyl bromide and a 40% aqueous solution of methylamine in water at 20°C resulted in a 55% yield. chemicalbook.com

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Propargyl bromide | 40% aq. Methylamine | Water | 20°C | 55% | chemicalbook.com |

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard.

The A3 coupling reaction for the synthesis of propargylamines is particularly amenable to solvent-free conditions. nih.govrsc.orgsemanticscholar.org Several studies have demonstrated the successful synthesis of propargylamines by simply mixing the aldehyde, amine, and alkyne, often with a catalyst, and heating the mixture. For instance, a decarboxylative A3-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids has been performed under catalyst and solvent-free conditions. acs.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting solvent-free reactions. benthamdirect.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. An efficient and green method for the A3-coupling reaction of salicylaldehyde (B1680747), secondary amines, and terminal alkynes to synthesize propargylamines using a microwave reactor has been demonstrated. benthamdirect.com This method boasts high yields, rapid product formation, and environmentally benign reaction conditions. benthamdirect.com The synthesis of propargylamines via an A3 coupling reaction using a Cu/C catalyst under solvent-free conditions has also been reported, with a 97% yield achieved within 5 hours at 80°C. researchgate.net

The use of salicylaldehyde in A3 coupling reactions has been shown to facilitate the formation of propargylamines in the absence of a metal catalyst under solvent-free conditions, presumably due to the activating effect of the ortho-hydroxy group. beilstein-journals.org

Table 2: Examples of Solvent-Free Synthesis of Propargylamines

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| A3 Coupling | Salicylaldehyde, Morpholine, Phenylacetylene | Solvent-free, heating | 85-90% | beilstein-journals.org |

| Decarboxylative A3 Coupling | ortho-Hydroxybenzaldehydes, Secondary amines, Alkynoic acids | Catalyst and solvent-free | Not specified | acs.org |

| A3 Coupling | Furfural, Amine, Alkyne | Cu/C catalyst, 80°C | 97% | researchgate.net |

| A3 Coupling | Salicylaldehyde, Secondary amines, Terminal alkynes | Microwave irradiation | High yields | benthamdirect.com |

Metal-Free Approaches in Propargylamine Synthesis

The synthesis of propargylamines, including this compound, has traditionally relied on metal-catalyzed reactions. However, a significant shift towards green and sustainable chemistry has spurred the development of metal-free alternatives to mitigate the environmental impact and cost associated with transition metal catalysts. mdpi.com These methods often exhibit high atom economy and operational simplicity. scispace.com

One of the most prominent metal-free strategies is the decarboxylative coupling reaction. A notable example involves a three-component reaction of an amino acid, an α-keto acid, and a terminal alkyne. This method proceeds without any metal catalyst to produce a diverse range of propargylamines with good yields and high chemoselectivity. Another metal-free approach utilizes light-mediated persulfate activation in conjunction with phase-transfer catalysis to synthesize secondary and tertiary propargylamines from amines and alkynes. acs.org This technique employs a tandem oxidative coupling/alkynylation reaction, underscoring the sustainability of the process. acs.org

Additionally, a metal-free, doubly decarboxylative coupling has been developed, reacting amino acids with α-keto acids and alkynes. This operationally simple method is praised for its broad substrate scope, functional group compatibility, and environmental friendliness.

Table 1: Comparison of Metal-Free Synthetic Approaches for Propargylamines

| Method | Reactants | Key Features |

| Decarboxylative Coupling | Amino Acid, α-Keto Acid, Terminal Alkyne | High chemoselectivity, good yields, metal-free. |

| Light-Mediated Synthesis | Primary/Secondary Amine, Alkyne | Uses light-mediated persulfate activation and phase-transfer catalysis; sustainable. acs.org |

| A³ Coupling Variant | Alkynyl Carboxylic Acid, Paraformaldehyde, Amine | Metal-free decarboxylative three-component reaction; can be performed in water. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

The synthesis of propargylamines is well-suited for flow chemistry. For instance, a metal-free decarboxylative coupling reaction to produce propargylamines has been successfully adapted to a continuous flow process using water as the solvent. This approach not only aligns with the principles of green chemistry but also facilitates scalability. The use of micromixers and reactor coils in a continuous flow setup allows for rapid and efficient mixing of reagents and precise temperature control, which can significantly accelerate reaction rates compared to batch conditions. The small reaction volumes inherent in flow systems also enable rapid screening and optimization of reaction conditions before scaling up production.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral propargylamines is of great importance as these molecules are key intermediates for biologically active compounds and natural products. Stereoselective methods allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for pharmacological activity.

A classic and effective method for synthesizing chiral propargylamines is the asymmetric alkynylation of imines. More recently, significant advances have been made in the catalytic asymmetric Mannich-type synthesis of propargylamines. This involves the addition of carbon nucleophiles to C-alkynyl imines. One such approach employs a chiral Brønsted base as an organocatalyst in the reaction of in-situ generated N-Boc C-alkynyl imines with nucleophiles like α-substituted β-keto esters. This method provides syn-configured propargylamines with two adjacent stereocenters with high efficiency and practicality.

Another powerful strategy utilizes chiral auxiliaries, such as Ellman's chiral sulfinamide. Condensation of an aldehyde with the sulfinamide produces a chiral N-sulfinylimine. Subsequent nucleophilic addition of a metallated terminal alkyne to this imine intermediate yields diastereomerically pure N-sulfinyl propargylamines. This method is versatile, allowing for the preparation of propargylamines with a wide variety of side chains that mimic those found in natural amino acids.

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Key Reagents/Catalysts | Outcome |

| Asymmetric Mannich-Type Reaction | Chiral Brønsted base, N-Boc C-alkynyl imines, β-keto esters | Highly syn-selective synthesis of propargylamines with two stereocenters. |

| Chiral Auxiliary Method | Ellman's sulfinamide, aldehyde, metallated alkyne | Diastereomerically pure N-sulfinyl propargylamines. |

| Tandem Catalysis | Iridium (Ir) catalyst for hydrosilylation, Copper (Cu)/PyBox catalyst for alkynylation | Asymmetric reductive alkynylation of amides to access α-chiral tertiary propargylic amines. |

Derivatization Strategies and Functionalization

This compound serves as a versatile building block for the synthesis of more complex molecules with specific biological or chemical properties. This section details strategies for its derivatization, including its incorporation into quinazoline (B50416) scaffolds, conjugation with hydroxamic acids, and conversion into quaternary ammonium salts.

Synthesis of N-Methylpropargylamino-Quinazoline Derivatives

Quinazoline derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities. scispace.comnih.govnih.gov The incorporation of an this compound moiety into a quinazoline core can yield multi-potent agents. The synthesis of N-methylpropargylamino-quinazoline derivatives is typically achieved through a two-step process. mdpi.comnih.gov

The first step involves a selective nucleophilic substitution reaction on a dichloroquinazoline precursor. An aromatic-substituted dichloroquinazoline is reacted with a primary amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Under mild conditions, this reaction proceeds selectively at the C4 position of the quinazoline ring. mdpi.comnih.gov

Conjugation with Hydroxamic Acids

Hydroxamic acids are important functional groups in medicinal chemistry, often found in molecules designed as enzyme inhibitors. organic-chemistry.orgunimore.it Conjugating this compound with a hydroxamic acid can create dual-function inhibitors. acs.orgresearchgate.net The synthesis of these conjugates is a multi-step process that typically begins with a protected carboxylic acid. acs.org

The general synthetic route involves several key transformations:

Amidation: An amine intermediate (often containing a nitro group for later reduction) is reacted with an appropriate alkanoic acid or acid chloride to form an amide bond. Coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) may be used to facilitate this step. acs.org

Ester Hydrolysis: A methyl or ethyl ester protecting the carboxylic acid is hydrolyzed, typically using a base like lithium hydroxide (LiOH), to yield the free carboxylic acid. acs.org

Hydroxamic Acid Formation: The resulting carboxylic acid is then coupled with a protected hydroxylamine (B1172632), such as O-tetrahydropyranylhydroxylamine (NH₂OTHP), using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgnih.gov

Deprotection: The final step is the removal of the protecting group (e.g., OTHP) from the hydroxylamine moiety, which is often achieved with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), to afford the final this compound-conjugated hydroxamic acid. acs.org

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are compounds characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com The conversion of this compound, a secondary amine, into a quaternary ammonium salt first requires its conversion to a tertiary amine, which can then be quaternized. The most common method for quaternization is the Menschutkin reaction. nih.gov

This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by a tertiary amine. nih.gov To prepare a quaternary salt from this compound, one would first perform a reductive amination or another alkylation to introduce a second methyl or other alkyl group, forming N,N-dimethylpropargylamine. This tertiary amine is then reacted with an alkylating agent, such as an alkyl iodide or bromide (e.g., methyl iodide), typically in a polar solvent like acetonitrile. mdpi.com The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This results in a quaternary ammonium salt with the halide as the counter-ion. nih.govmdpi.com The reaction is widely applicable and is a fundamental method for synthesizing this class of compounds. mdpi.commdpi.com

Introduction of Alkyne Functionality for Molecular Crafting

The introduction of an alkyne functionality into a molecular structure is a pivotal strategy in organic synthesis, providing a versatile handle for subsequent transformations. This compound and its parent compound, propargylamine, are fundamental building blocks for this purpose. mdpi.combeilstein-journals.org The propargylamine motif is prevalent in pharmaceuticals and serves as a crucial intermediate in the synthesis of bioactive molecules and nitrogen-containing heterocycles. nih.govresearchgate.net The strategic incorporation of this functional group allows for "molecular crafting," where the terminal alkyne can participate in a wide array of reactions, including cyclizations and click chemistry. mdpi.combeilstein-journals.org

A primary and widely utilized method for synthesizing propargylamines is the transition-metal-catalyzed three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as A³ coupling. nih.govorganic-chemistry.org This one-pot synthesis is highly efficient and atom-economical. Inexpensive copper salts, such as copper(I) chloride or copper(I) bromide, are commonly used as catalysts. nih.govorganic-chemistry.org The reaction tolerates a broad range of substrates, including aromatic and aliphatic aldehydes and various secondary amines, to produce diversely substituted propargylamines. nih.gov For instance, the reaction between secondary amines, methyl vinyl ketone, and terminal alkynes catalyzed by copper(I) chloride produces the corresponding propargylamine derivatives in moderate to excellent yields. nih.gov

| Amine | Alkyne | Product | Yield (%) |

| Morpholine | Phenylacetylene | 4-(1,3-diphenylprop-2-yn-1-yl)morpholine | 92 |

| Piperidine | Phenylacetylene | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine | 85 |

| Pyrrolidine | Phenylacetylene | 1-(1,3-diphenylprop-2-yn-1-yl)pyrrolidine | 75 |

| Morpholine | 1-Hexyne | 4-(1-phenylhept-2-yn-1-yl)morpholine | 82 |

| Diethylamine | Phenylacetylene | N,N-diethyl-1,3-diphenylprop-2-yn-1-amine | 52 |

This table presents data on the synthesis of propargylamine derivatives via copper-catalyzed three-component coupling reactions. nih.gov

More advanced methodologies have been developed for the direct introduction of an alkyne group through C–H bond activation. An efficient catalytic method allows for the conversion of an α-C–H bond of N-alkylamines directly into an α-C–alkynyl bond. nih.gov This transformation is promoted by the cooperative action of two Lewis acids, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a copper-based complex, without the need for an external oxidant. nih.gov This approach is particularly valuable for the late-stage functionalization of complex and bioactive amine-containing molecules, allowing for the direct installation of the versatile alkyne handle. nih.gov The reaction demonstrates high diastereo- and enantioselectivity in many cases. nih.gov

| N-Alkylamine Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| (S)-N-phenylpyrrolidine | (S)-2-((trimethylsilyl)ethynyl)-1-phenylpyrrolidine | 75 | 95:5 |

| N-(4-methoxyphenyl)pyrrolidine | 1-(4-methoxyphenyl)-2-((trimethylsilyl)ethynyl)pyrrolidine | 72 | 83:17 |

| N-phenylazepane | 1-phenyl-2-((trimethylsilyl)ethynyl)azepane | 64 | 91:9 |

This table showcases the synthesis of α-alkynyl amines through Lewis acid/organocopper-catalyzed C-H activation. nih.gov

Once the alkyne functionality is incorporated, it serves as a powerful tool for molecular crafting. Propargylamines are esteemed as versatile building blocks for constructing a variety of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. beilstein-journals.orgresearchgate.netresearchgate.net For example, N-propargylamines readily undergo cyclization reactions to yield substituted pyrroles, pyridines, and thiazoles. beilstein-journals.orgresearchgate.net The alkyne group can also be employed in thiol-alkyne "click" reactions, which provide an efficient and straightforward method for conjugating molecules, for instance, in the development of hydrogel systems. mdpi.com The condensation of propargylamine with substituted benzaldehydes yields imines containing a terminal alkyne, which are then available for such click reactions or further synthetic elaborations. mdpi.com This highlights the strategic importance of introducing the this compound moiety for creating complex and functional molecular architectures.

Reaction Mechanisms and Chemical Reactivity of N Methylpropargylamine

Alkynyl Reactivity

The carbon-carbon triple bond of N-Methylpropargylamine is a region of high electron density, which dictates its reactivity, primarily as a dipolarophile in cycloadditions and, under certain conditions, as an electrophile in nucleophilic additions.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition)

The terminal alkyne group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org The most prominent example of this type of reaction is the Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition, a powerful reaction for the formation of five-membered heterocycles. wikipedia.orgorganic-chemistry.org

In this reaction, a 1,3-dipolar compound, such as an organic azide (B81097), reacts with a dipolarophile—in this case, the alkyne of this compound—to form a 1,2,3-triazole ring. wikipedia.orgyoutube.com The reaction proceeds via a concerted, pericyclic mechanism involving a single transition state. organic-chemistry.org

The Huisgen cycloaddition can be conducted under thermal conditions, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). youtube.com A significant advancement in this area is the copper(I)-catalyzed version of the reaction, often referred to as "click chemistry". youtube.comijrpc.com The copper-catalyzed reaction proceeds under much milder conditions, is significantly faster, and is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer exclusively. youtube.comnih.gov Ruthenium catalysts can also be used, which characteristically yield the 1,5-regioisomer.

While specific literature detailing the Huisgen cycloaddition with this compound is not abundant, the well-established reactivity of terminal alkynes makes it a prime candidate for such transformations, enabling its conjugation to a wide variety of molecules bearing an azide group. organic-chemistry.orgijrpc.com

Table 1: Characteristics of Huisgen 1,3-Dipolar Cycloaddition

| Feature | Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition |

| Reaction Type | Concerted [3+2] cycloaddition | Stepwise, involves metallacycle intermediate |

| Catalyst | None | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) |

| Conditions | High temperature | Room temperature, mild conditions |

| Regioselectivity | Mixture of 1,4 and 1,5 isomers | High selectivity for 1,4 isomer |

| Reaction Rate | Slow | Fast |

| Common Name | Huisgen Cycloaddition | Azide-Alkyne Click Chemistry |

Nucleophilic Additions Involving the Triple Bond

Nucleophilic addition to the triple bond of a simple alkyne like this compound is generally challenging. The electron-rich nature of the π-system tends to repel nucleophiles. quora.com However, the sp-hybridization of the acetylenic carbons imparts a degree of electrophilicity that is greater than that of sp²-hybridized carbons in alkenes. libretexts.org

Nucleophilic addition to alkynes becomes much more feasible when the triple bond is "activated" by conjugation with an electron-withdrawing group, such as a carbonyl, ester, or nitrile. researchgate.netnih.gov In such cases, the reaction proceeds via a conjugate addition mechanism, often called a Michael addition. wikipedia.orgorganic-chemistry.org Soft nucleophiles like amines and thiols can add to these activated alkynes. wikipedia.orgmasterorganicchemistry.com

For an unactivated alkyne like this compound, direct nucleophilic addition would require harsh conditions or specific catalytic activation. For instance, the synthesis of other propargylamines has been achieved through a copper-catalyzed process involving the in-situ formation of an iminium ion and a copper acetylide, which then combine. nih.gov This demonstrates an indirect pathway where the amine and alkyne functionalities are utilized in a multi-step, one-pot reaction.

Amine Reactivity

The secondary amine group in this compound features a nitrogen atom with a lone pair of electrons, making it both nucleophilic and basic. This allows it to participate in a variety of reactions typical of secondary amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile. youtube.comyoutube.com It can readily participate in bimolecular nucleophilic substitution (SN2) reactions with electrophiles such as alkyl halides. nih.govmasterorganicchemistry.com In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.comwikipedia.org

This reaction results in the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often another molecule of the amine) to yield the neutral tertiary amine. Because the resulting tertiary amine is also nucleophilic, the reaction can continue with another molecule of the alkyl halide to form a quaternary ammonium salt. youtube.com The synthesis of this compound itself is often accomplished via an SN2 reaction where methylamine (B109427) acts as the nucleophile attacking propargyl bromide or chloride. chemicalbook.com

N-Oxidation Reactions and Metabolite Formation

The nitrogen atom in this compound is susceptible to oxidation, a common metabolic pathway for amine-containing compounds in biological systems. mdpi.com This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO). mdpi.comencyclopedia.pub

For tertiary propargylamines like pargyline (B1678468) (N-benzyl-N-methylpropargylamine), N-oxidation to form the corresponding N-oxide is a significant metabolic route. researchgate.net Another major metabolic pathway for N-alkylpropargylamines is N-dealkylation, which involves the oxidative removal of the alkyl or propargyl groups. encyclopedia.pub

Studies on compounds analogous to this compound have identified the primary metabolites formed through these pathways:

Depropargylation: The removal of the propargyl group (HC≡C-CH₂-). For example, N-methyl,N-propargyl-2-phenylethylamine (MPPE) is depropargylated to N-methylphenylethylamine. nih.gov

Demethylation: The removal of the methyl group (-CH₃). MPPE is also demethylated to form N-propargylphenylethylamine. nih.gov

In the metabolism of (R)-N-(2-Heptyl)Methyl-propargylamine, depropargylation occurs at a faster rate than demethylation. nih.govresearchgate.net These findings suggest that this compound would likely be metabolized in vivo to methylamine (via depropargylation) and propargylamine (B41283) (via demethylation), alongside potential N-oxidation products.

Table 2: Major Metabolites of this compound Analogs via N-Dealkylation

| Parent Compound | Metabolic Pathway | Resulting Metabolite |

| N-methyl,N-propargyl-2-phenylethylamine | Depropargylation | N-methylphenylethylamine |

| N-methyl,N-propargyl-2-phenylethylamine | Demethylation | N-propargylphenylethylamine |

| (R)-N-(2-Heptyl)Methyl-propargylamine | Depropargylation | (R)-N-2-heptylmethylamine |

| (R)-N-(2-Heptyl)Methyl-propargylamine | Demethylation | (R)-N-2-heptylpropargylamine |

Formation of N-Heterocycles via Cyclization Reactions

The propargylamine structural motif is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. scispace.comchemistryviews.org These reactions typically involve an intramolecular cyclization where a nucleophile, often attached to the amine nitrogen after an initial reaction, attacks the alkyne triple bond.

The specific type of heterocycle formed depends on the nature of the substituent attached to the amine and the reaction conditions. For example, N-propargylamides (formed by acylating the amine) can undergo cyclization to form oxazoles, often promoted by transition metals or other reagents that activate the alkyne. researchgate.net Other research has shown that propargylamines can be used to synthesize highly functionalized pyrroles and pyrrolopyridines through pathways such as a [2+2] cycloaddition followed by retroelectrocyclization. chemistryviews.org

The general strategy involves first modifying the this compound at the nitrogen atom to introduce a group capable of acting as an intramolecular nucleophile. This is followed by a cyclization step, which can be triggered by heat, light, or a catalyst, leading to the formation of a stable heterocyclic ring system. scispace.comrsc.org

Mechanistic Studies of Enzyme Inhibition

This compound is recognized as a mechanism-based inhibitor of monoamine oxidase (MAO), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme critical for the metabolism of monoamine neurotransmitters. acs.orgacs.org Its inhibitory action proceeds through a series of chemical steps that result in the formation of a covalent bond with the enzyme's FAD cofactor, leading to irreversible inactivation. researchgate.netnih.gov The elucidation of this mechanism has been the subject of extensive computational and experimental research.

Hydride Abstraction Mechanism in Covalent Inhibition

The inactivation of monoamine oxidase (MAO) by this compound and related propargylamine inhibitors is initiated by a rate-limiting hydride transfer step. nih.govirb.hr Computational studies, including quantum mechanics/molecular mechanics (QM/MM) simulations, have demonstrated that the process begins with the transfer of a hydride anion (H⁻) from the α-carbon of the propargylamine inhibitor to the N5 atom of the oxidized FAD cofactor. acs.orgirb.hrdantaslab.org This step is analogous to the mechanism of normal catalytic activity of MAO on its substrates. nih.govresearchgate.net

This mechanism confirms that propargylamines like this compound act as mechanism-based inhibitors, as they are chemically transformed by the enzyme's own catalytic machinery into a reactive species that then inactivates the enzyme. researchgate.netnih.gov

Role of Flavine Adenine Dinucleotide (FAD) Adduct Formation

Following the initial hydride abstraction, the resulting iminium cation is a highly reactive intermediate. dantaslab.org This species is subsequently attacked by the nucleophilic N5 atom of the reduced FAD cofactor (FADH⁻). dantaslab.org This leads to the formation of a covalent bond between the inhibitor and the FAD, creating a stable adduct and thus irreversibly inhibiting the enzyme. researchgate.netfrontiersin.org

The final structure is a covalent adduct that effectively and permanently blocks the enzyme's catalytic activity. nih.govfrontiersin.org The formation of this FAD adduct is the ultimate step in the irreversible inhibition pathway. researchgate.netdantaslab.org The process can be summarized in the following key stages:

Reversible binding of the inhibitor to the enzyme's active site.

Enzyme-catalyzed oxidation of the inhibitor via hydride abstraction by the FAD cofactor. researchgate.net

Formation of a reactive iminium cation intermediate and reduced FADH⁻. researchgate.net

Nucleophilic attack by the reduced FAD on the intermediate, leading to the formation of a covalent FAD-inhibitor adduct. acs.orgdantaslab.org

Spectroscopic analysis can monitor this process, showing changes in the absorbance spectrum of the FAD cofactor as it is first reduced and then forms the final adduct. frontiersin.org

Stereochemical Influences on Reaction Pathways

The stereochemistry and structural features of propargylamine inhibitors significantly influence their interaction with the MAO active site and the subsequent reaction pathway. The presence and orientation of substituents on the propargylamine structure can affect both binding affinity and the efficiency of the hydride abstraction step. acs.org

Computational studies comparing N-methylated propargylamines (like selegiline) to those with a secondary amine (like rasagiline) reveal key differences. The N-methyl group in compounds structurally similar to this compound can sterically hinder certain interactions, such as hydrogen bonding with the FAD cofactor, which is possible for secondary amines. acs.org However, the N-methyl group also provides additional stabilization to the positive charge that develops on the inhibitor during the hydride abstraction, thereby facilitating the reaction. acs.org

Furthermore, the flexibility and size of the inhibitor influence its ability to adopt an optimal orientation for the hydride transfer. acs.org A more flexible inhibitor can better position its α-carbon hydrogen for abstraction by the FAD's N5 atom. acs.org The hydrophobic interactions between the inhibitor and amino acid residues within the enzyme's active site also play a crucial role in stabilizing the enzyme-inhibitor complex in a conformation that is favorable for the chemical reaction leading to covalent adduct formation. acs.org These stereochemical and structural factors are critical determinants of an inhibitor's potency and selectivity for different MAO isoforms. nih.gov

Advanced Spectroscopic and Computational Analysis of N Methylpropargylamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the identification and structural analysis of N-Methylpropargylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a comprehensive view of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, providing detailed information about its atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectroscopy provide foundational data for the structural confirmation of this compound. The proton NMR spectrum typically displays characteristic signals for the methyl, methylene (B1212753), and acetylenic protons. chemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl, methylene, and the two acetylenic carbons. chemicalbook.comspectrabase.com The chemical shifts and coupling constants observed in these spectra are consistent with the molecular structure of this compound and its derivatives. ubc.camiami.edunetlify.app For instance, in a related compound, N-methylethanamine, the asymmetry of the molecule results in three distinct chemical environments for its three carbon atoms, leading to three different ¹³C NMR chemical shifts. docbrown.info

Dynamic NMR (DNMR) studies, particularly on derivatives like N-Isopropyl-N-methylpropargylamine, have been instrumental in understanding the stereodynamics of these molecules. acs.org These studies reveal that the nitrogen atom in such amines is chiral at the pyramidal nitrogen center. The process of racemization occurs through an inversion-rotation mechanism. Both ¹³C{¹H} and ¹H dynamic NMR spectra show decoalescence as the inversion-rotation process slows down, allowing for the determination of the energy barrier for this process (ΔG‡ = 7.7 ± 0.1 kcal/mol for N-Isopropyl-N-methylpropargylamine). acs.org DNMR spectra at low temperatures can also reveal the preference for a specific conformation. For N-Isopropyl-N-methylpropargylamine, the preferred conformation has both the isopropyl methine proton and the ethynyl (B1212043) group anti to the lone pair on the nitrogen atom. acs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for Propargylamine (B41283)

| Atom | Chemical Shift (ppm) |

| C1 (CH) | ~70-80 |

| C2 (C≡) | ~70-80 |

| C3 (CH₂) | ~25-35 |

Note: Data is based on predicted values for the parent compound, propargylamine, and serves as an estimate for this compound. Actual values may vary. hmdb.ca

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometry (MS) of this compound and its parent compound, propargylamine, reveals characteristic fragmentation patterns. nist.gov The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. For amines, the "Nitrogen Rule" is a useful guideline, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu Fragmentation of propargylamines often involves cleavage of bonds adjacent to the nitrogen atom. For instance, in the mass spectrum of methylamine (B109427), a common fragment is the [M-1]⁺ ion, resulting from the loss of a hydrogen atom. docbrown.info Another characteristic fragmentation for primary amines is the loss of an alkyl group, leading to the formation of a stable iminium cation. For example, in propylamine, a prominent peak is observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. docbrown.info Similarly, dimethylamine (B145610) shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The high-resolution data can confirm the presence of nitrogen and provide the exact molecular formula of this compound and its derivatives. nih.govmdpi.com

Table 2: Common Fragment Ions in the Mass Spectra of Simple Alkylamines

| m/z | Proposed Fragment | Precursor Example |

| 30 | [CH₂NH₂]⁺ | Propylamine docbrown.info |

| 44 | [C₂H₆N]⁺ | Dimethylamine docbrown.info |

| M-1 | [M-H]⁺ | Methylamine docbrown.info |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to its functional groups. nist.gov The key absorptions include:

≡C-H Stretch: A sharp, typically weak to medium intensity band appears around 3300 cm⁻¹ for the terminal alkyne C-H bond. pressbooks.pub

C≡C Stretch: A weak, sharp absorption is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond. pressbooks.publibretexts.org

C-H Stretch (Alkyl): Strong absorptions due to the C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. vscht.cz

N-H Stretch: For secondary amines like this compound, a weak to medium, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule and can be used for definitive identification by comparison with a reference spectrum. pressbooks.publibretexts.orgudel.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| ≡C-H | Stretch | ~3300 pressbooks.pub |

| C≡C | Stretch | 2100-2260 pressbooks.publibretexts.org |

| C-H (sp³) | Stretch | 2800-3000 vscht.cz |

| N-H | Stretch | 3300-3500 |

| C-N | Stretch | 1020-1250 docbrown.info |

Computational Chemistry and Modeling

Computational methods have become increasingly powerful in complementing experimental studies by providing detailed insights into molecular properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of chemical reactions and to perform conformational analysis.

Mechanistic Analysis: DFT calculations are employed to elucidate the reaction pathways of processes involving this compound and its derivatives. rsc.org By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. This provides a detailed understanding of the reaction mechanism, including the role of catalysts and the stereochemical outcomes. For example, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions, which are relevant to the chemistry of alkynes. nih.gov

Conformational Studies: this compound and its derivatives can exist in various conformations due to rotation around single bonds. DFT calculations can be used to determine the relative energies of these conformers and to identify the most stable geometries. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. The results of conformational analysis from DFT can be correlated with experimental data from techniques like dynamic NMR.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to study the interactions between a small molecule ligand and a protein target.

This compound and its derivatives are known to interact with enzymes such as monoamine oxidase (MAO). sigmaaldrich.com Molecular docking simulations can be used to model the binding of these compounds to the active site of MAO. nih.govnih.gov These simulations provide insights into:

Binding Pose: The specific orientation and conformation of the ligand within the enzyme's active site.

Binding Affinity: An estimation of the strength of the interaction, often expressed as a docking score or binding energy. arabjchem.org

Key Interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. mdpi.comniscpr.res.in

This information is invaluable for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.govmdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound and its derivatives at an atomic level. nih.govnih.gov These simulations are crucial for understanding how these molecules behave over time, exploring their conformational landscapes, and elucidating the intricate details of their binding to biological targets, such as monoamine oxidase (MAO) enzymes. researchgate.net

Conformational Landscapes: MD simulations allow researchers to map the potential energy surface of a molecule, revealing its preferred shapes or conformations. nih.govnih.gov For this compound derivatives, understanding the flexibility of the propargyl group and the rotational freedom around key single bonds is essential. The simulations can predict the most stable, low-energy conformations in different environments, such as in aqueous solution or within the confines of a protein's active site. This information is vital because a molecule's conformation often dictates its ability to interact with a biological target. By exploring the conformational space, researchers can identify the specific spatial arrangement required for optimal biological activity.

Binding Analysis: One of the most significant applications of MD simulations in this context is to model the binding process of this compound derivatives to their target enzymes, primarily MAO-A and MAO-B. nih.govresearchgate.net These simulations can visualize the entire binding event, from the initial approach of the ligand to its final stable pose within the active site. nih.gov

Key insights derived from MD simulations include:

Identification of Key Interactions: Simulations highlight the specific amino acid residues in the enzyme's active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the inhibitor.

Binding Pose Stability: By running simulations for extended periods (nanoseconds to microseconds), the stability of the predicted binding pose can be assessed. A stable pose is more likely to represent the actual binding mode.

Conformational Changes: MD can reveal how the protein target and the ligand adapt to each other upon binding, a phenomenon known as "induced fit". ed.ac.uk It can show subtle or significant rearrangements in the protein structure that accommodate the ligand.

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity of a derivative for its target. This allows for the ranking of different derivatives and helps in prioritizing compounds for synthesis.

Table 1: Representative Data from MD Simulation Analysis of an this compound Derivative with MAO-B

| Simulation Parameter | Observation/Result | Significance |

|---|---|---|

| Key Interacting Residues | Tyr398, Tyr435, Gln206 | Indicates critical residues for binding affinity and selectivity. |

| Binding Pose RMSD | < 1.5 Å over 100 ns | Suggests a stable and well-defined binding mode within the active site. |

| Propargyl-FAD Distance | Maintained at ~3.5 Å | Optimal distance for the covalent bond formation leading to irreversible inhibition. |

| Calculated Binding Free Energy | -9.8 kcal/mol | Provides a quantitative estimate of binding affinity for comparison with other derivatives. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. wikipedia.orgfiveable.me These models are fundamental in medicinal chemistry for predicting the activity of novel compounds before they are synthesized, thereby guiding the design and optimization of more potent and selective molecules. nih.govnih.govresearchgate.net For this compound derivatives, QSAR studies have been instrumental in understanding the structural requirements for selective inhibition of MAO-A and MAO-B. nih.govnih.gov

A QSAR model is essentially an equation of the form: Activity = f(Molecular Descriptors) wikipedia.org

Where the molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. These can include:

Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Research on alkyl this compound derivatives has shown that the potency of MAO inhibition is related to the carbon chain length of the alkyl group and substitutions at specific positions. nih.gov For example, a single methyl group substitution on the alpha carbon can result in more potent MAO inhibitory activity compared to derivatives with two hydrogen or two methyl groups. nih.gov Conversely, modifying the propargyl group itself, such as changing it to an allyl group, can abolish the inhibitory activity. nih.gov

QSAR models can quantify these relationships. A model for MAO-B inhibition might reveal that increased lipophilicity and a specific steric bulk near the nitrogen atom are positively correlated with higher inhibitory activity, while the presence of polar groups like hydroxyls on the alkyl chain is negatively correlated. nih.gov These models provide predictive power and a deeper understanding of the pharmacophore—the essential three-dimensional arrangement of features responsible for biological activity.

Table 2: QSAR Model Insights for MAO-B Inhibition by this compound Derivatives

| Structural Feature/Descriptor | Influence on MAO-B Inhibition | Example/Rationale |

|---|---|---|

| Alkyl Chain Length | Optimal length increases activity | Potency is related to the carbon chain length of the alkyl group. nih.gov |

| α-Carbon Substitution | Positive (single methyl group) | A single methyl substitution enhances potency compared to no substitution or dimethyl substitution. nih.gov |

| Propargyl Group Integrity | Essential for activity | Modification to allyl or 3-butynyl groups destroys inhibitory activity. nih.gov |

| Terminal Polar Groups | Negative | Adding hydroxyl or carboxyl groups on the alkyl chain drastically reduces activity. nih.gov |

In Silico Techniques for Pharmacokinetic Predictions (e.g., BBB Permeation, Oral Bioavailability)

In silico techniques are indispensable for the early-stage evaluation of the pharmacokinetic properties of drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov For this compound derivatives, which are often designed to act on the central nervous system (CNS), two of the most critical predicted properties are Blood-Brain Barrier (BBB) permeation and oral bioavailability. nih.govnih.govnih.gov

Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov For a drug to be effective against neurological diseases, it must be able to cross this barrier. nih.gov In silico models predict a compound's ability to permeate the BBB based on its physicochemical properties. Several computational models and "rules-of-thumb" are employed, which often rely on descriptors such as:

Lipophilicity (LogP): An optimal range of lipophilicity is required; too low and the molecule won't enter the lipid-rich barrier, too high and it may get stuck.

Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) tend to cross the BBB more easily. nih.gov

Polar Surface Area (PSA): A lower PSA (generally < 90 Ų) is associated with better BBB penetration.

Hydrogen Bond Donors/Acceptors: Fewer hydrogen bonds are favorable for crossing the nonpolar BBB.

Studies on novel this compound derivatives have utilized these parameters to predict their potential to cross the BBB. nih.gov For example, parallel artificial membrane permeability assays can be used to computationally estimate BBB penetration. nih.gov

Oral Bioavailability: Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation. nih.govelsevierpure.com It is a crucial parameter for drugs intended for oral administration. In silico models predict oral bioavailability by integrating factors like water solubility, intestinal absorption, and first-pass metabolism. nih.govnih.gov Models like Lipinski's "Rule of Five" provide general guidelines for drug-likeness and potential oral bioavailability. Many this compound derivatives are designed to have favorable physicochemical properties, such as appropriate molecular weight and lipophilicity, suggesting good potential for oral absorption. biorxiv.org

Table 3: Predicted Pharmacokinetic Properties of Representative this compound Derivatives

| Derivative | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Predicted BBB Permeation | Predicted Oral Bioavailability |

|---|---|---|---|---|---|

| This compound | 69.11 | 0.45 | 12.03 | High | High |

| Rasagiline (B1678815) | 171.24 | 2.30 | 12.03 | High | High |

| Selegiline (B1681611) | 187.28 | 2.73 | 3.24 | High | High |

| N-2-butyl-N-methylpropargylamine | 125.22 | 1.85 | 3.24 | High | High |

Applications of N Methylpropargylamine in Medicinal Chemistry and Pharmacology

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are flavoenzymes that play a critical role in the catabolism of monoamine neurotransmitters. nih.govmdpi.com These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution. mdpi.comresearchgate.net The N-methylpropargylamine moiety is a key pharmacophore in many potent MAO inhibitors (MAOIs). acs.orgnih.gov Inhibition of MAO leads to an increase in the synaptic levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, a mechanism that is therapeutically beneficial in various neurological and psychiatric disorders. mdpi.comresearchgate.netmdpi.com

The development of isoform-selective MAO inhibitors is a key goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects. Derivatives of this compound have been synthesized to exhibit selectivity for either MAO-A or MAO-B. nih.gov

For example, a series of novel this compound derivatives demonstrated that some compounds had considerable MAO-A selective inhibitory activity, with IC50 values in the range of 14.86–17.16 nM. nih.gov In contrast, other compounds in the same series showed potent and selective inhibition of MAO-B, with IC50 values between 4.37–17.00 nM. nih.gov Structural modifications can dramatically alter this selectivity. In one study, N-methylpropargylamino-quinazoline derivatives were developed where bulkier, non-polar moieties like n-butyl or cyclohexyl groups attached to the quinazoline (B50416) core favored MAO-B inhibition. mdpi.com The derivative II-6h, for instance, was identified as a selective MAO-B inhibitor with an IC50 of 0.33 μM. mdpi.com

Interestingly, the selectivity of this compound-based inhibitors can be completely inverted through chemical modification. The conversion of several N-propargylamine MAO-B inhibitors into their quaternary ammonium (B1175870) salts was found to drastically reduce their MAO-B inhibitory potency while substantially increasing their activity against MAO-A. doi.orgnih.gov This inversion is thought to be related to the presence of a hydrophilic and electrophilic region in the MAO-A isoform that is absent in MAO-B. doi.orgnih.gov

Table 1: Isoform Selectivity of Various this compound Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound ID | Target MAO Isoform | IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| A2 | MAO-A | 17.16 | MAO-A selective | nih.gov |

| A5 | MAO-B | 17.00 | MAO-B selective | nih.gov |

| II-6h | MAO-B | 330 | MAO-B selective | mdpi.com |

| Compound 17 | MAO-B | 10 | Highly MAO-B selective | nih.gov |

| Compound 21 | MAO-B | 83 | 73.5 (vs MAO-A) | nih.gov |

| Compound 45 | MAO-B | 131.5 | MAO-B selective | researchgate.net |

This compound and its analogues are well-known mechanism-based, irreversible inhibitors of MAO. nih.govnih.gov The mechanism of irreversible inhibition involves the propargylamine (B41283) moiety forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site. researchgate.netacs.orgfrontiersin.org This process begins with the enzyme oxidizing the inhibitor, which generates a reactive intermediate that then covalently binds to the FAD cofactor, leading to the inactivation of the enzyme. frontiersin.org Because this inhibition is irreversible, the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take several days. frontiersin.org

While irreversible inhibition is common for this class of compounds, reversible MAO inhibitors based on the this compound scaffold have also been developed. nih.govmdpi.com For instance, some novel thiosemicarbazone derivatives were found to be reversible and non-competitive inhibitors of MAO-B. mdpi.com In another study, certain N-methylpropargylamino-quinazoline derivatives displayed a mixed mode of inhibition, indicating they have an affinity for both the free enzyme and the enzyme-substrate complex. mdpi.com The reversibility of an inhibitor is an important property, as it can potentially lead to a better safety profile compared to irreversible inhibitors.

The structural features of this compound derivatives are crucial for their potency and selectivity as MAO inhibitors. Key SAR findings include:

The Propargyl Group : The N-propargyl moiety is considered a critical pharmacophore responsible for the mechanism-based irreversible inhibition of MAO. nih.govresearchgate.net Modifications to this group, such as converting it to a 3-butynyl or allyl group, result in a loss of inhibitory activity. nih.gov

The Nitrogen Substituent : The methyl group on the nitrogen atom is important for activity. Replacing the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group has been shown to abolish MAO inhibitory activity. nih.gov

The Second N-Substituent : The nature of the other group attached to the nitrogen atom significantly influences potency and selectivity.

Alkyl Chains : For aliphatic N-methylpropargylamines, the potency is related to the carbon chain length. nih.gov For example, N-methyl-N-(2-pentyl)propargylamine and N-methyl-N-(2-hexyl)propargylamine are highly potent and selective MAO-B inhibitors. nih.gov Branching on the alkyl chain, particularly a single methyl group substitution on the alpha carbon, leads to more potent inhibition. nih.gov

Aromatic Rings : In derivatives like deprenyl (B1670267), the phenyl ring plays a role in selectivity. Substitutions on this ring can alter both potency and selectivity for MAO-A versus MAO-B. doi.orgnih.gov

The this compound scaffold is integral to the development of drugs for neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govmdpi.com Overexpression of MAO-B has been reported in AD and is associated with cognitive impairment. nih.govmdpi.com Therefore, selective MAO-B inhibitors are a primary therapeutic strategy. mdpi.com

In Parkinson's disease, the selective inhibition of MAO-B prevents the breakdown of dopamine in the brain, which helps to alleviate motor symptoms. acs.orgnih.gov Drugs such as selegiline (B1681611) and rasagiline (B1678815), which contain the this compound core, are used in the treatment of PD. researchgate.net

For Alzheimer's disease, the therapeutic approach is often more complex. The this compound moiety is frequently incorporated into multi-target directed ligands (MTDLs) designed to address the multifaceted nature of AD. mdpi.comresearchgate.net These compounds not only inhibit MAO-B, which reduces oxidative stress by preventing the formation of hydrogen peroxide, but also target other key pathological pathways. nih.govmdpi.comresearchgate.net

Furthermore, many this compound derivatives exhibit neuroprotective properties that may be independent of their MAO-inhibiting activity. nih.govmcmaster.capsychiatry-psychopharmacology.com They have been shown to protect neurons against toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), and rescue neurons from damage caused by ischemia. nih.govmcmaster.ca This neuroprotective effect is partly attributed to the propargyl moiety itself. researchgate.net

A direct pharmacological consequence of MAO inhibition is the increased availability of monoamine neurotransmitters in the brain. mdpi.comresearchgate.net By blocking the primary enzyme responsible for their degradation, this compound-based inhibitors effectively elevate the levels of dopamine, norepinephrine, and serotonin. researchgate.net

Selective MAO-B inhibition, in particular, leads to a substantial increase in the levels of 2-phenylethylamine and dopamine. nih.gov Studies with aliphatic this compound derivatives have shown that at doses that selectively inhibit MAO-B, dopamine levels in the mouse caudate increase, while the levels of serotonin and dopamine metabolites remain unaffected. nih.gov Another study involving the derivative F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) noted a region-specific increase in cortical noradrenaline levels, an effect not observed with classic MAO-A or MAO-B inhibitors like clorgyline or L-deprenyl. core.ac.uk This modulation of neurotransmitter levels is the fundamental mechanism behind the therapeutic efficacy of these compounds in treating depression and the symptoms of neurodegenerative diseases. mdpi.comnih.gov

Multi-Target Directed Ligands (MTDLs) and Polypharmacology

Given the complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease, single-target therapies have shown limited efficacy. mdpi.com This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The this compound group is a privileged scaffold in the design of MTDLs for AD due to its well-established role as an MAO-B inhibitor and its inherent neuroprotective properties. mdpi.comresearchgate.netnih.gov

These MTDLs often combine the MAO-B inhibitory function of the this compound moiety with other pharmacologically relevant activities. Examples of such combinations include:

Cholinesterase Inhibition : Compounds are designed to inhibit both MAO-B and acetylcholinesterase (AChE), addressing both the monoaminergic and cholinergic deficits observed in AD. mdpi.comnih.govnih.gov

N-Methyl-D-aspartate (NMDA) Receptor Antagonism : Some MTDLs incorporate NMDA receptor blocking activity to mitigate glutamate-induced excitotoxicity. mdpi.com

Metal Chelation : By adding a metal-chelating component, these ligands can sequester excess metal ions like copper, which are implicated in Aβ aggregation and oxidative stress. nih.gov

Aβ Aggregation Inhibition : Certain derivatives have been shown to effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. nih.gov

Propargylamine-derived MTDLs such as ladostigil have been developed by merging the structural features of different drugs to create a single compound with a broad spectrum of activity against the various pathological cascades of AD. mdpi.comresearchgate.netnih.gov

This compound in Dual Inhibition Strategies (e.g., MAO/HDAC Inhibitors for Glioma Treatment)

The treatment of glioma, an aggressive form of brain tumor, remains a significant challenge with low patient survival rates. acs.orgnih.gov Research has identified that Monoamine Oxidase A (MAO A) contributes to glioma development, and inhibitors of this enzyme can curtail tumor growth. acs.orgnih.govdigitellinc.com Concurrently, the inhibition of Histone Deacetylases (HDACs) has surfaced as a viable therapeutic approach for various cancers, including gliomas. acs.orgnih.govdigitellinc.com This has led to the strategic design of dual-target inhibitors that can simultaneously modulate both MAO A and HDACs.

Scientists have synthesized and assessed this compound-conjugated hydroxamic acids as dual inhibitors of MAO A and HDAC. acs.orgnih.govacs.org These compounds have demonstrated potent, selective inhibition of MAO A, with some achieving IC₅₀ values below 0.0001 µM. acs.orgnih.govdigitellinc.com They also effectively inhibit various HDAC isoforms and suppress cancer cell growth, with IC₅₀ values in the nanomolar to micromolar range. acs.orgnih.govdigitellinc.com The mechanism of action for these dual inhibitors involves an increase in the acetylation of histone H3 and α-tubulin, which leads to cell death through non-apoptotic pathways. acs.orgnih.gov

In preclinical studies using a glioma orthotopic xenograft mouse model, treatment with a lead compound from this class resulted in a marked reduction in tumor size, decreased MAO A activity in both brain and tumor tissues, and significantly prolonged survival. acs.orgnih.govdigitellinc.com These findings represent the first report on dual MAO A and HDAC inhibitors, establishing a foundation for translational research aimed at improving glioma treatment. acs.orgnih.gov

| Compound Category | Target | IC₅₀ Range | Cell Lines |

| This compound-conjugated hydroxamic acids | MAO A | <0.0001 µM to 0.03 µM | GL26 (mouse glioma) |

| This compound-conjugated hydroxamic acids | HDAC isoforms | Nanomolar to Micromolar | U251S (TMZ-sensitive human glioma) |

| This compound-conjugated hydroxamic acids | Cell Growth | Nanomolar to Micromolar | U251R (TMZ-resistant human glioma) |

Combination with Cholinesterase Inhibition

In the field of neurodegenerative disorders, particularly Alzheimer's disease (AD), multi-target directed ligands (MTDLs) are considered a more promising approach than single-target therapies. nih.gov A primary pathological hallmark of AD is the loss of cholinergic neurons, which validates acetylcholinesterase (AChE) as a key therapeutic target. nih.gov

The this compound structure, a well-established irreversible inhibitor of MAO-A and MAO-B found in drugs like selegiline and rasagiline, has been integrated with cholinesterase-inhibiting scaffolds. nih.gov For instance, a series of tacrine-propargylamine derivatives were synthesized to combine the therapeutic benefits of both pharmacophores. nih.gov

Evaluation of these hybrid molecules revealed that certain compounds exhibited superior and well-balanced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Two lead compounds, 3a and 3b, were approximately 5- and 28-fold more potent, respectively, in inhibiting human AChE compared to tacrine alone, while also demonstrating lower hepatotoxicity. nih.gov This work highlights the potential of using the this compound moiety to create potent, dual-action agents for treating AD and other conditions related to cholinesterase activity. nih.gov

| Compound | Target | IC₅₀ |

| 3a | Acetylcholinesterase (AChE) | 51.3 nM |

| Butyrylcholinesterase (BuChE) | 77.6 nM | |

| 3b | Acetylcholinesterase (AChE) | 11.2 nM |

| Butyrylcholinesterase (BuChE) | 83.5 nM |

N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism

The N-Methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic receptor involved in neuronal communication. wikipedia.org The over-activation of NMDARs can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases such as Alzheimer's. wikipedia.orgnih.gov Consequently, NMDAR antagonists like memantine are used clinically to provide symptomatic relief in AD. nih.govnih.govnih.gov

As part of a rational drug design strategy for AD, researchers have sought to develop single molecules capable of modulating multiple disrupted neurotransmitter pathways, including the cholinergic, monoaminergic, and glutamatergic systems. nih.gov To achieve this, novel N-methylpropargylamino-quinazoline derivatives were designed and synthesized. nih.gov A key candidate from this series, compound II-6h, was identified as a promising multi-potent agent, demonstrating a selective MAO-B inhibition profile combined with NMDAR antagonism. nih.gov This successful integration of the this compound pharmacophore into a molecule with NMDAR blocking capabilities underscores a novel and rational approach to developing more effective therapies for AD. nih.gov

Calcium Channel Modulation

Calcium channels are vital for numerous cellular functions, and their modulation by neurotransmitters and drugs can regulate calcium influx, thereby altering the cell's functional state. nih.gov In neurons, the control of various calcium channel types (such as L, N, and P/Q types) is a complex process mediated by different signaling pathways. nih.govresearchgate.net While the this compound moiety is central to many multi-target strategies for neurological disorders, its direct role in the modulation of calcium channels is not extensively documented in current research literature.

Antiproliferative and Anticancer Research

The utility of the this compound framework extends beyond neuropharmacology into oncology, where MAO A inhibition has been identified as a promising strategy for cancer treatment.

Role in Glioma Development and Treatment

MAO A is known to be overexpressed in glioma brain tumors and is implicated in the progression of the disease. researchgate.net This has made MAO A a prime target for therapeutic intervention. Research has confirmed that MAO A inhibitors can effectively reduce the growth of gliomas. acs.orgnih.gov

Building on this, the development of dual MAO A-HDAC inhibitors containing the this compound structure has shown significant promise. researchgate.net These compounds have demonstrated potent cytotoxic effects in various glioma models, including temozolomide-sensitive (U251S) and temozolomide-resistant (U251R) human glioma cell lines. digitellinc.com Notably, several of these dual inhibitors were found to be significantly more potent—up to 91-fold—than the selective MAO A inhibitor clorgyline. digitellinc.com In vivo experiments have further validated this approach, showing that treatment with these agents leads to a significant reduction in tumor size and improved survival in mouse models of glioma. digitellinc.com

Potential in Other Cancer Types